

Spectroscopic Analysis of 1,3-Dioxan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dioxan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,3-dioxan-2-one**, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a foundational resource for compound identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

1,3-Dioxan-2-one possesses a six-membered ring containing two oxygen atoms and a carbonyl group. This structure gives rise to characteristic signals in both NMR and IR spectroscopy, which are invaluable for its unambiguous identification.

Molecular Formula: C₄H₆O₃ Molecular Weight: 102.09 g/mol CAS Number: 2453-03-4

The spectroscopic analysis of **1,3-dioxan-2-one** involves the interpretation of its ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,3-dioxan-2-one** is characterized by two main signals corresponding to the two distinct types of protons in the molecule.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
O-CH ₂ (C4/C6)	~4.45	Triplet (t)	~5.8	4H
C-CH ₂ -C (C5)	~2.14	Quintet	~5.8	2H

Note: Predicted data. Experimental values may vary slightly.[\[1\]](#)

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **1,3-dioxan-2-one** exhibits three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule.

Carbon Assignment	Chemical Shift (δ) ppm (in CDCl ₃)	Chemical Shift (δ) ppm (in H ₂ O)
C=O (C2)	~149	Not Available
O-CH ₂ (C4/C6)	~67	Not Available
C-CH ₂ -C (C5)	~21	Not Available

Note: Experimental data for CDCl₃ is inferred from similar structures and requires experimental verification. Experimental data in H₂O is available but specific shifts for each carbon are not fully detailed in the provided search results.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation at specific frequencies. The IR spectrum of **1,3-dioxan-2-one** is dominated by a strong absorption band corresponding to the carbonyl group.

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
~1730 - 1750	C=O stretch (ester/carbonate)	Strong
~1200 - 1300	C-O stretch	Strong
~2900 - 3000	C-H stretch (alkane)	Medium

Note: Specific peak values are based on typical ranges for the functional groups present and require experimental confirmation for **1,3-dioxan-2-one**.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **1,3-dioxan-2-one** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

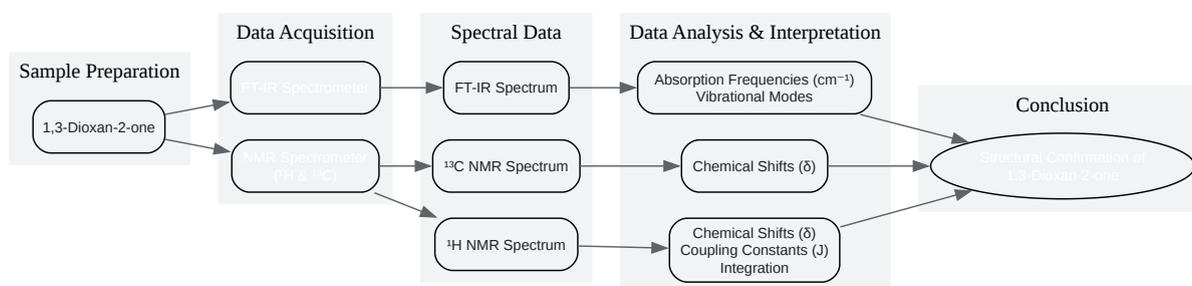
- Thoroughly grind a small amount (1-2 mg) of **1,3-dioxan-2-one** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

FT-IR Spectrum Acquisition:

- Spectrometer: A Fourier-transform infrared spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

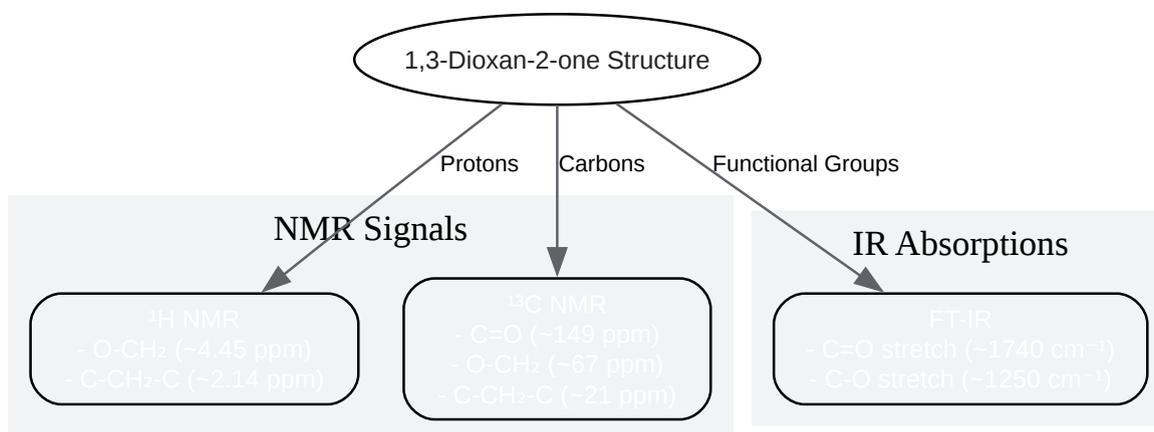
The logical flow of spectroscopic data acquisition and interpretation for **1,3-dioxan-2-one** is illustrated below.



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Caption: Workflow for the spectroscopic analysis of **1,3-dioxan-2-one**.

This diagram outlines the process from sample preparation through data acquisition and analysis to the final structural confirmation of **1,3-dioxan-2-one**.



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Caption: Key functional groups and their corresponding spectroscopic signals.

This diagram visually connects the key structural features of **1,3-dioxan-2-one** to their characteristic signals in ^1H NMR, ^{13}C NMR, and FT-IR spectra.

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References

- 1. 1,3-dioxan-2-one, CAS No. 2453-03-4 - iChemical [ichemical.com]
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